Mlkl-IN-6

Necroptosis Cytotoxicity MLKL inhibitor

Mlkl-IN-6 (P28) offers a critical advantage for necroptosis research: unlike Necrosulfonamide (NSA), it does not induce cytotoxicity, providing a cleaner experimental system. It inhibits MLKL phosphorylation and oligomerization at low concentrations (0.1 µM), with superior potency over NSA. Additionally, Mlkl-IN-6 suppresses hepatic stellate cell activation and reduces fibrosis markers (α-SMA, collagen-1) at 3 µM, making it ideal for liver fibrosis studies. Choose Mlkl-IN-6 for reproducible, off-target-free MLKL inhibition. For research use only.

Molecular Formula C20H18N4O5
Molecular Weight 394.4 g/mol
Cat. No. B12388195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlkl-IN-6
Molecular FormulaC20H18N4O5
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC
InChIInChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+
InChIKeyPURCTTCEAJLVTC-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mlkl-IN-6 (P28): A Covalent Mixed-Lineage Kinase Domain-Like (MLKL) Inhibitor for Necroptosis and Fibrosis Research


Mlkl-IN-6 (also known as compound P28) is a mixed-lineage kinase domain-like protein (MLKL) inhibitor developed as a tool compound to investigate necroptosis, a regulated form of cell death. As described in primary literature, it functions by directly inhibiting MLKL phosphorylation and oligomerization, which are critical steps in the execution of necroptosis. [1] Beyond its role in cell death, Mlkl-IN-6 has demonstrated notable antifibrotic activity by suppressing hepatic stellate cell activation and reducing liver fibrosis markers. [1] This compound is supplied for research use only and represents a key probe for dissecting MLKL-dependent signaling pathways.

Why Mlkl-IN-6 (P28) Cannot Be Interchanged with Other MLKL Inhibitors Like Necrosulfonamide


The MLKL inhibitor landscape includes compounds with distinct mechanisms and safety profiles. A critical differentiator is cytotoxicity. While Necrosulfonamide (NSA), a widely used covalent MLKL inhibitor, is known to induce cytotoxicity in certain contexts, primary research demonstrates that Mlkl-IN-6 treatment, under comparable experimental conditions, does not. [1] This fundamental difference in cellular safety profile has significant implications for experimental design and data interpretation, making direct substitution of one MLKL inhibitor for another a potential source of confounding results. Furthermore, Mlkl-IN-6 exhibits a specific potency advantage over NSA at low concentrations for preventing necroptotic cell death. Therefore, the selection of Mlkl-IN-6 is justified for studies where minimizing off-target cytotoxicity is paramount.

Quantitative Differentiation of Mlkl-IN-6 (P28) Against Closest Comparators


Superior Cytotoxicity Profile of Mlkl-IN-6 Versus Necrosulfonamide (NSA)

Mlkl-IN-6 demonstrates a favorable safety profile compared to the comparator MLKL inhibitor, Necrosulfonamide (NSA). In direct comparative assessments, treatment with Mlkl-IN-6 did not induce cytotoxicity, whereas NSA treatment resulted in observable cytotoxicity under the same conditions. [1] This qualitative difference is a critical factor in experimental design, as NSA's cytotoxicity can confound the interpretation of its anti-necroptotic effects.

Necroptosis Cytotoxicity MLKL inhibitor Hepatology

Enhanced Potency of Mlkl-IN-6 Over Necrosulfonamide at Sub-Micromolar Concentration

At a low concentration of 0.1 µM, Mlkl-IN-6 exhibits superior protective efficacy against necroptotic cell death compared to Necrosulfonamide (NSA). This indicates that Mlkl-IN-6 is a more potent inhibitor of necroptosis at sub-micromolar concentrations, which is a valuable characteristic for studies aiming to achieve target engagement while minimizing compound load.

Necroptosis Potency MLKL inhibitor Cell Death

In Vitro Efficacy of Mlkl-IN-6: Necroptosis Inhibition (EC50 = 10.3 µM)

Mlkl-IN-6 is a potent inhibitor of necroptosis, demonstrating an EC50 value of 10.3 µM in functional assays. This value provides a quantitative benchmark for its activity, essential for planning dose-response experiments and comparing its efficacy with other inhibitors in the same pathway.

Necroptosis EC50 MLKL inhibitor Efficacy

Demonstrated Antifibrotic Efficacy of Mlkl-IN-6 in a Hepatic Stellate Cell Model

Mlkl-IN-6 exhibits functional antifibrotic activity by inhibiting the activation of hepatic stellate cells (HSCs) and reducing the expression of key fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen-1. [REFS-1, REFS-2] Specifically, treatment with 3 µM Mlkl-IN-6 inhibited the expression of α-SMA, collagen-1, CXCL1/CXCL2, MLKL, and ICAM1 in HSC-LX2 cells.

Antifibrotic Hepatic Stellate Cell MLKL inhibitor Liver Fibrosis

Optimal Research Applications for Mlkl-IN-6 (P28) Based on Evidence


Investigating Necroptosis Without Confounding Cytotoxicity

Mlkl-IN-6 is the optimal choice for experiments where the induction of cytotoxicity by the inhibitor itself must be avoided. As demonstrated by direct comparison with Necrosulfonamide (NSA), Mlkl-IN-6 does not induce cytotoxicity, providing a cleaner system for studying the specific effects of MLKL inhibition on necroptosis and downstream signaling. [1]

Studies of MLKL-Mediated Fibrosis in Hepatic Stellate Cells

Researchers focusing on the role of necroptosis and MLKL signaling in liver fibrosis will find Mlkl-IN-6 a particularly relevant tool. Its documented ability to inhibit hepatic stellate cell activation and reduce the expression of key fibrotic markers like α-SMA and collagen-1 at a concentration of 3 µM supports its use in modeling and probing antifibrotic mechanisms. [REFS-1, REFS-2]

Low-Concentration Probing of MLKL Function

Given its enhanced potency over Necrosulfonamide (NSA) at a low concentration of 0.1 µM, Mlkl-IN-6 is well-suited for studies aiming to achieve effective MLKL inhibition with minimal compound load. This is advantageous in long-term culture experiments or in assays where high concentrations of inhibitors can lead to off-target effects.

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